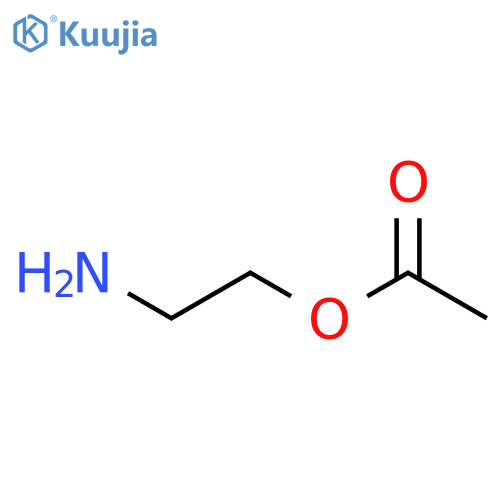Cas no 1854-30-4 (2-aminoethyl acetate)

2-aminoethyl acetate structure
商品名:2-aminoethyl acetate
2-aminoethyl acetate 化学的及び物理的性質
名前と識別子
-
- 2-aminoethyl acetate
- O-Acetylethanolamine
- SCHEMBL833988
- AKOS006342370
- 1854-30-4
- Nicorandil Impurity 44
- DTXSID301315130
- EN300-194181
- 2-Acetoxyethylamine
- 2-aminoethylAcetate
- CHEBI:173361
- HBVZRPAKZOLBPL-UHFFFAOYSA-N
- ethane, 1-acetoxy-2-amino-
-
- MDL: MFCD00458187
- インチ: InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3
- InChIKey: HBVZRPAKZOLBPL-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCCN
計算された属性
- せいみつぶんしりょう: 103.06337
- どういたいしつりょう: 103.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 62.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 色と性状: Powder
- PSA: 52.32
2-aminoethyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-194181-10g |
2-aminoethyl acetate |
1854-30-4 | 10g |
$3533.0 | 2023-09-17 | ||
| Enamine | EN300-194181-0.05g |
2-aminoethyl acetate |
1854-30-4 | 0.05g |
$566.0 | 2023-09-17 | ||
| Enamine | EN300-194181-0.1g |
2-aminoethyl acetate |
1854-30-4 | 0.1g |
$593.0 | 2023-09-17 | ||
| Enamine | EN300-194181-0.25g |
2-aminoethyl acetate |
1854-30-4 | 0.25g |
$621.0 | 2023-09-17 | ||
| Enamine | EN300-194181-2.5g |
2-aminoethyl acetate |
1854-30-4 | 2.5g |
$1344.0 | 2023-09-17 | ||
| Enamine | EN300-194181-0.5g |
2-aminoethyl acetate |
1854-30-4 | 0.5g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-194181-10.0g |
2-aminoethyl acetate |
1854-30-4 | 10g |
$3533.0 | 2023-05-31 | ||
| Enamine | EN300-194181-1g |
2-aminoethyl acetate |
1854-30-4 | 1g |
$674.0 | 2023-09-17 | ||
| Enamine | EN300-194181-5g |
2-aminoethyl acetate |
1854-30-4 | 5g |
$2459.0 | 2023-09-17 | ||
| Enamine | EN300-194181-5.0g |
2-aminoethyl acetate |
1854-30-4 | 5g |
$2459.0 | 2023-05-31 |
2-aminoethyl acetate 関連文献
-
1. Index of subjects, 1973
-
2. 158. Polypeptides. Part VIII. Synthesis of oxazoline peptidesLeo Benoiton,R. W. Hanson,H. N. Rydon J. Chem. Soc. 1964 824
-
3. Index of authors, 1973
-
4. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetateKevin B. Nolan,Brian R. Coles,Robert W. Hay J. Chem. Soc. Dalton Trans. 1973 2503
1854-30-4 (2-aminoethyl acetate) 関連製品
- 459-73-4(Glycine, ethyl ester)
- 157047-98-8(Benzomalvin C)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
